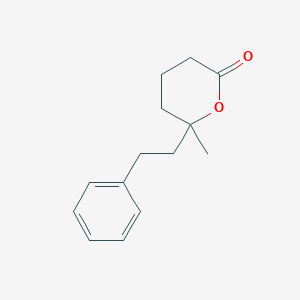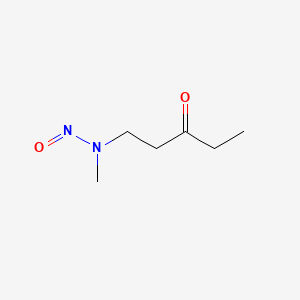![molecular formula C7H18N2O5S B14302314 Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate CAS No. 116365-01-6](/img/structure/B14302314.png)
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a methyl {2-[bis(2-hydroxyethyl)amino]ethyl} moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate typically involves the reaction of bis(2-hydroxyethyl)amine with methyl sulfamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Scientific Research Applications
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect cellular signaling pathways, influencing various biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.
Comparison with Similar Compounds
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can be compared with other similar compounds, such as:
Bis(2-hydroxyethyl)amine: This compound lacks the sulfamate group and has different chemical properties and reactivity.
Methyl sulfamate: This compound contains the sulfamate group but lacks the bis(2-hydroxyethyl)amino moiety.
2-[Bis(2-hydroxyethyl)amino]ethanol: This compound is similar but does not contain the sulfamate group.
The uniqueness of this compound lies in the combination of the sulfamate group with the bis(2-hydroxyethyl)amino moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116365-01-6 |
|---|---|
Molecular Formula |
C7H18N2O5S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
methyl N-[2-[bis(2-hydroxyethyl)amino]ethyl]sulfamate |
InChI |
InChI=1S/C7H18N2O5S/c1-14-15(12,13)8-2-3-9(4-6-10)5-7-11/h8,10-11H,2-7H2,1H3 |
InChI Key |
KCMNMBFBKCSTII-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)NCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


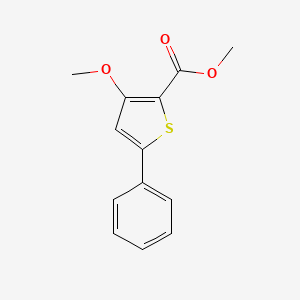
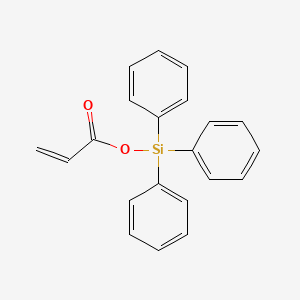
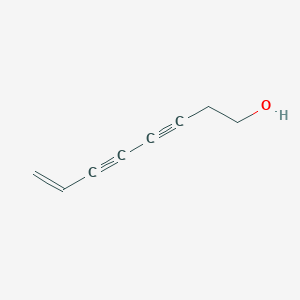
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)



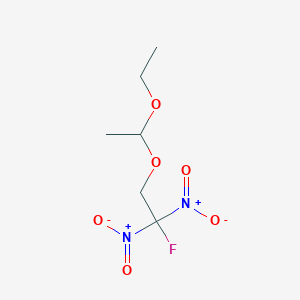
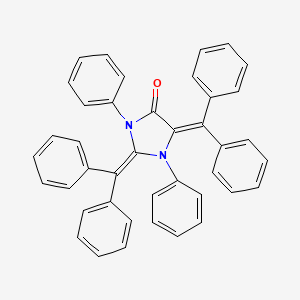


![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
